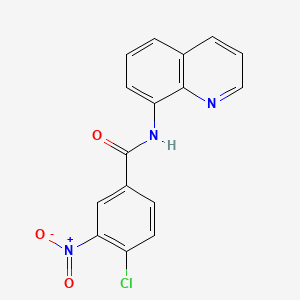![molecular formula C14H14N4O3S2 B5208391 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]](/img/structure/B5208391.png)
2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide], also known as OTAA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] is not fully understood. However, it has been suggested that 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] may exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial strains, and reduce the replication of certain viruses. 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] has also been shown to have antioxidant properties and to be able to scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] in lab experiments is its low toxicity. It has been shown to have low cytotoxicity in various cell lines, making it a promising candidate for further study. However, one of the limitations of using 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] is its poor solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for the study of 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]. One area of interest is the development of 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]-based fluorescent probes for the detection of metal ions. Another area of interest is the investigation of the mechanism of action of 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] and its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to determine the optimal conditions for the use of 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] in lab experiments, such as the appropriate concentration and experimental setup.
Métodos De Síntesis
2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] can be synthesized through a simple two-step reaction process. In the first step, 2-thiophenecarboxaldehyde is reacted with hydrazine hydrate to form 2-thienylmethylenehydrazine. In the second step, 2-thienylmethylenehydrazine is reacted with ethyl acetoacetate in the presence of a catalytic amount of acetic acid to form 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide].
Aplicaciones Científicas De Investigación
2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have anticancer, antifungal, antiviral, and antibacterial properties. 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
2-[2-oxo-2-[2-(thiophen-2-ylmethylidene)hydrazinyl]ethoxy]-N-(thiophen-2-ylmethylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S2/c19-13(17-15-7-11-3-1-5-22-11)9-21-10-14(20)18-16-8-12-4-2-6-23-12/h1-8H,9-10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVDPJBVBNYJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)COCC(=O)NN=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}nicotinamide](/img/structure/B5208308.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5208313.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5208326.png)
![1-(4-ethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5208340.png)
![2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208341.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5208342.png)
![2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208356.png)
![2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5208361.png)
![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide)](/img/structure/B5208365.png)
![3-{[6-(benzylamino)-7-nitro-2,1,3-benzoxadiazol-4-yl]amino}phenol](/img/structure/B5208371.png)


![1-[5-(4-fluorophenoxy)pentyl]pyrrolidine](/img/structure/B5208399.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5208415.png)